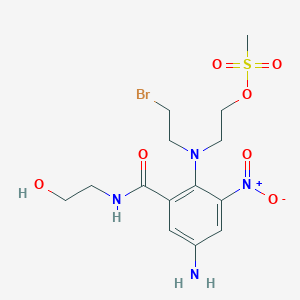

PR-104 metabolite M23

Description

Structure

3D Structure

Properties

CAS No. |

952144-70-6 |

|---|---|

Molecular Formula |

C14H21BrN4O7S |

Molecular Weight |

469.31 g/mol |

IUPAC Name |

2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21) |

InChI Key |

YQQYPWGYGLCPBO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Pr 104 and Its Metabolites

Initial Conversion of PR-104 to the Alcohol Intermediate PR-104A

PR-104 is administered as a water-soluble phosphate (B84403) ester "pre-prodrug". rsc.org This initial form is rapidly hydrolyzed in the body to its corresponding alcohol, PR-104A. aacrjournals.org This conversion is a critical first step, as PR-104A is the direct precursor to the active cytotoxic species.

The hydrolysis of the phosphate ester bond of PR-104 is catalyzed by ubiquitous enzymes known as phosphatases. aacrjournals.org These enzymes are broadly classified as alkaline and acid phosphatases, which are responsible for the hydrolysis of phosphate monoesters. nih.govmdpi.com While the specific phosphatases involved in PR-104 activation have not been exhaustively detailed, the widespread presence of alkaline phosphatases in various tissues, including the liver and the bloodstream, suggests their primary role in this initial conversion. nih.govnih.gov This enzymatic action removes the phosphate group, yielding the alcohol intermediate, PR-104A.

Reductive Activation of PR-104A to Activated Nitrogen Mustards

The key to PR-104A's hypoxia-selective activity lies in its subsequent metabolic pathway, which is heavily dependent on the local oxygen concentration. In oxygen-poor environments, PR-104A undergoes reductive activation to form potent DNA-crosslinking agents.

The bioactivation of PR-104A is initiated by a one-electron reduction of one of its nitro groups. nih.gov This process is highly favored under hypoxic conditions because oxygen can readily reverse the initial reduction step, preventing the formation of the active metabolites in normal tissues.

A number of flavin-containing enzymes, known as one-electron reductases, are capable of catalyzing the initial reduction of PR-104A. nih.govnih.gov The most prominent of these is NADPH:cytochrome P450 oxidoreductase (POR). nih.gov However, other diflavin oxidoreductases have also been shown to contribute to this process, including methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric-oxide synthase (NOS2A). nih.gov These enzymes utilize cofactors such as NADPH to transfer a single electron to the PR-104A molecule.

The transfer of a single electron to one of the nitro groups of PR-104A results in the formation of a highly reactive nitro radical anion intermediate. nih.govnih.gov This radical species is a critical juncture in the activation pathway. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent PR-104A molecule, effectively terminating the activation process. This "futile cycling" is the basis for the drug's hypoxia selectivity.

Hypoxia-Independent Two-Electron Reduction

While the primary design of PR-104A focuses on hypoxia-selective activation via one-electron reduction, a significant pathway exists for its activation under normal oxygen conditions (normoxia). This process involves a direct two-electron reduction of one of the nitro groups on the dinitrobenzamide mustard structure. mdpi.comnih.gov This metabolic route bypasses the formation of a nitro radical anion intermediate, which would typically be rapidly re-oxidized in the presence of oxygen. dundee.ac.uknih.gov Consequently, this two-electron reduction is an oxygen-insensitive mechanism, leading to the formation of active cytotoxic species in well-oxygenated tissues as well. mdpi.comnih.gov

Research has identified aldo-keto reductase 1C3 (AKR1C3) as the key enzyme responsible for the hypoxia-independent, two-electron reduction of PR-104A. wikipedia.orgaacrjournals.org AKR1C3, a member of the aldo-keto reductase superfamily, is a ketosteroid reductase not previously characterized as a nitroreductase. aacrjournals.orgresearchgate.net It catalyzes the NADPH-dependent reduction of PR-104A, a function that is not inhibited by oxygen. mdpi.comaacrjournals.org The expression levels of AKR1C3 in various cells and tissues are a major determinant of PR-104A's activity under aerobic conditions. aacrjournals.orgnih.gov High AKR1C3 expression has been noted in certain tumor types and in normal tissues like bone marrow progenitor cells, which has significant implications for the compound's therapeutic window. mdpi.comnih.govnih.gov The enzyme's ability to activate PR-104A aerobically represents a significant "off-target" mechanism. nih.govnih.gov

| Cell Line | AKR1C3 Expression | Aerobic Metabolism of PR-104A | Reference |

|---|---|---|---|

| HepG2 | High | High levels of PR-104H and PR-104M | nih.gov |

| PLC/PRF/5 | Moderate | Detectable levels of metabolites | nih.gov |

| SNU-398 | Low/Not Detectable | Low levels of metabolites | nih.gov |

| Hep3B | Low/Not Detectable | Very low levels of metabolites | nih.gov |

| TF1 | High | High sensitivity to PR-104A cytotoxicity | nih.gov |

| Nalm6 | Low | Low sensitivity to PR-104A cytotoxicity | nih.gov |

Diversionary Metabolic Pathways

In addition to the activation pathways, PR-104 and its metabolites are subject to several diversionary or detoxification pathways that can modulate their efficacy and clearance from the body. These pathways often result in metabolites that are more water-soluble and more easily excreted. researchgate.netnih.gov

Glucuronidation, a common phase II metabolic reaction, is a significant pathway for the metabolism of PR-104A. nih.govnih.gov This process involves the conjugation of the alcohol group of PR-104A with glucuronic acid, forming an O-glucuronide known as PR-104G. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Specifically, UGT2B7 has been identified as the primary human UGT isoform responsible for the glucuronidation of PR-104A with high specificity. nih.gov The active hydroxylamine (B1172632) metabolite, PR-104H, can also undergo glucuronidation by UGT2B7, although at a much lower rate. nih.gov The formation of PR-104G is a detoxification step, as it greatly suppresses the subsequent nitroreduction of the compound. nih.gov There are notable species differences in this pathway, with humans and dogs exhibiting much more extensive glucuronidation of PR-104A compared to rodents. nih.govnih.gov

| Species | Plasma AUC Ratio (PR-104G/PR-104A) | Liver Microsome Vmax (nmol/h/mg) | Reference |

|---|---|---|---|

| Dog | 2.3 | 472 | nih.gov |

| Human | 1.3 | 88 | nih.gov |

| Rat | 0.005 | 37 | nih.gov |

| Mouse | 0.03 | 14 | nih.gov |

Another important detoxification route involves the conjugation of PR-104 metabolites with glutathione (B108866) (GSH). nih.gov This pathway, part of the mercapturic acid pathway, begins with the formation of a thioether bond between GSH and the xenobiotic, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione S-conjugate is then further metabolized to cysteine and N-acetylcysteine (mercapturate) conjugates, which are more readily excreted. nih.govnih.gov This pathway is prominent in mice, rats, dogs, and humans, indicating extensive thiol conjugation of the nitrogen mustard moiety of PR-104. nih.gov

Molecular and Cellular Mechanisms of Action of Pr 104 Active Metabolites Pr 104h and Pr 104m

DNA Cross-Linking Mechanisms

The primary mechanism of cytotoxicity for PR-104H and PR-104M is the induction of DNA cross-links. tandfonline.com These metabolites are reactive nitrogen mustards that can form covalent bonds with DNA bases, leading to the formation of various types of DNA lesions. tandfonline.com

The active metabolites of PR-104, PR-104H and PR-104M, are bifunctional alkylating agents capable of forming both inter-strand cross-links (ICLs) and intra-strand cross-links. ICLs, which form a covalent bond between the two opposing strands of the DNA double helix, are considered particularly cytotoxic lesions as they can physically block DNA replication and transcription. The formation of DNA inter-strand cross-links by the reduced metabolites of PR-104A is a key driver of its cytotoxic effects.

Studies have shown that the cytotoxicity of PR-104 is enhanced in cells deficient in homologous recombination (HR), a major DNA repair pathway for ICLs. This highlights the critical role of ICL formation in the mechanism of action of PR-104's active metabolites. The generation of these cross-links is more pronounced under hypoxic conditions, where the reduction of the parent compound to PR-104H and PR-104M is more efficient.

Table 1: Types of DNA Cross-links Induced by PR-104 Metabolites

| Cross-link Type | Description | Consequence |

| Inter-strand Cross-link (ICL) | Covalent bond between opposite strands of the DNA double helix. | Blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. |

| Intra-strand Cross-link | Covalent bond between two bases on the same strand of DNA. | Can distort the DNA helix and interfere with DNA metabolic processes. |

In addition to cross-links, the reactive metabolites PR-104H and PR-104M also form monoadducts with DNA nucleobases. These adducts are the initial lesions formed when the mustard arm of the metabolite reacts with a single DNA base. The formation of these DNA adducts is a drug-specific biomarker of PR-104A activity.

The N7 position of guanine (B1146940) is a common site for alkylation by nitrogen mustards. While the precise binding sites for PR-104H and PR-104M on the nucleobases are not extensively detailed in the provided search results, it is known that these metabolites induce a variety of DNA adducts. The level of these adducts has been shown to correlate with the cytotoxic effects of the drug. A mass spectrometric approach has been developed for the relative quantitation of 33 different PR-104A-derived DNA adducts, underscoring the complexity of the DNA damage induced.

Table 2: DNA Adduct Formation by PR-104 Metabolites

| Adduct Type | Description | Significance |

| Monoadducts | Covalent attachment of a single metabolite molecule to a DNA base. | Precursors to cross-links and can also be cytotoxic. |

| Cross-linked Adducts | Formed when the second reactive arm of the metabolite binds to another DNA base. | Result in inter-strand or intra-strand cross-links. |

Interaction with Cellular Macromolecules Beyond DNA

The primary and most well-documented molecular target of the active PR-104 metabolites, PR-104H and PR-104M, is cellular DNA. The significant cytotoxicity of these compounds is overwhelmingly attributed to the formation of DNA adducts and cross-links. tandfonline.com While the activation of the parent compound PR-104A involves interactions with enzymes such as NADPH:cytochrome P450 oxidoreductase (POR) and aldo-keto reductase 1C3 (AKR1C3), the resulting active metabolites are specifically designed to be potent DNA alkylating agents. tandfonline.comtandfonline.com Current research has predominantly focused on the DNA-damaging effects of PR-104H and PR-104M, and there is a lack of substantial evidence in the provided search results to suggest that they form significant covalent adducts with other cellular macromolecules, such as proteins, as a primary mechanism of action.

Downstream Cellular Signaling Perturbations

The extensive DNA damage induced by PR-104H and PR-104M triggers a cascade of downstream cellular signaling events, primarily associated with the DNA damage response (DDR). A key event in this response is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. The formation of γH2AX serves as a marker of DNA double-strand breaks, which can be a consequence of the repair of inter-strand cross-links.

The activation of the DDR can lead to several cellular outcomes, including cell cycle arrest and apoptosis. In some cancer cell models, the signaling pathways affected by PR-104 are linked to hypoxia-inducible factor-1 alpha (HIF-1α). The HIF-1α pathway is a master regulator of the cellular response to hypoxia and controls genes involved in energy metabolism, angiogenesis, and apoptosis.

Induction of Specific Cellular Responses in In Vitro Models

In vitro studies have demonstrated that the cytotoxic activity of PR-104's active metabolites leads to distinct cellular responses, most notably affecting cell cycle progression and inducing cell death.

The formation of DNA cross-links by PR-104H and PR-104M is a potent inducer of cell cycle arrest. This is a protective mechanism that allows the cell time to repair the DNA damage before proceeding with cell division. If the damage is too extensive to be repaired, the cell cycle arrest can become permanent (senescence) or lead to apoptosis. In leukemia cell lines, treatment with PR-104's active form has been shown to induce cell cycle arrest. Specifically, hypoxia-induced HIF-1α can promote entry into the G0/G1 phase of the cell cycle.

Table 3: Summary of In Vitro Cellular Responses to PR-104 Active Metabolites

| Cellular Response | Description | References |

| Cell Cycle Arrest | Halting of the cell cycle, often at the G2/M or G0/G1 checkpoint, in response to DNA damage. | |

| Apoptosis | Programmed cell death initiated in response to irreparable DNA damage. | |

| γH2AX Formation | Phosphorylation of histone H2AX, indicating the presence of DNA double-strand breaks and the activation of the DNA damage response. |

Apoptosis Induction Pathways

The primary mechanism through which the active metabolites of PR-104, PR-104H and PR-104M, exert their cytotoxic effects is by inducing significant DNA damage. As reactive nitrogen mustards, they form covalent bonds with DNA, leading to the formation of DNA interstrand cross-links (ICLs). nih.govfrontiersin.orgnih.govdrugbank.com This extensive damage to the DNA duplex physically obstructs critical cellular processes such as DNA replication and transcription.

Modulation of DNA Damage Response Pathways (e.g., γH2AX formation)

The formation of DNA interstrand cross-links by PR-104H and PR-104M directly engages the cell's DNA Damage Response (DDR) pathways. aacrjournals.org A key event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γH2AX. aacrjournals.org This modification serves as a crucial signal, flagging the sites of DNA damage and initiating the recruitment of a cascade of DNA repair proteins.

Studies have demonstrated that treatment with PR-104 leads to a significant, hypoxia-selective increase in γH2AX formation. aacrjournals.orgnih.gov This γH2AX response acts as a biomarker for the formation of DNA double-strand breaks, which are often generated during the cellular attempt to repair ICLs. The intensity of γH2AX staining has been shown to correlate with the extent of cell killing, indicating its role as a pharmacodynamic marker of PR-104 activity. aacrjournals.orgnih.govaacrjournals.org

The reliance on DNA repair mechanisms is further highlighted by the observed hypersensitivity of cells deficient in specific repair pathways. Cells lacking functional components of the nucleotide excision repair (NER) and homologous recombination repair (HRR) pathways, such as XPF, ERCC1, and Rad51D, show markedly increased sensitivity to PR-104A and its active metabolite PR-104H. aacrjournals.org This confirms that the cytotoxicity is driven by DNA cross-links that are recognized and processed by these specific repair systems.

| DDR Marker | Cellular Response to PR-104 Metabolites | Significance |

| DNA Interstrand Cross-links (ICLs) | Directly formed by the alkylating action of PR-104H and PR-104M. frontiersin.orgaacrjournals.org | The primary lesion that triggers the DNA Damage Response. |

| γH2AX | Phosphorylation of H2AX is induced, particularly under hypoxia, following treatment. aacrjournals.orgnih.govmedchemexpress.com | A key signaling event that marks DNA double-strand breaks and recruits repair machinery; correlates with cytotoxicity. aacrjournals.org |

| DNA Repair Proteins (e.g., XPF, ERCC1) | Cells deficient in these proteins exhibit hypersensitivity to PR-104 metabolites. aacrjournals.org | Demonstrates that the NER and HRR pathways are critical for repairing the DNA damage caused by the metabolites. |

Influence of Cellular Microenvironment on Metabolite Activity

The efficacy of PR-104's active metabolites is profoundly influenced by the specific conditions within the cellular microenvironment, particularly oxygen levels and the expression of certain enzymes.

Impact of Oxygen Tension

PR-104 is fundamentally a hypoxia-activated prodrug, designed to target the low-oxygen environments characteristic of solid tumors. ontosight.aiwikipedia.org The conversion of PR-104A to the cytotoxic metabolites PR-104H and PR-104M is critically dependent on oxygen tension. mdpi.comfrontiersin.org

Under hypoxic conditions (<0.1% O₂), one-electron reduction of PR-104A proceeds to form the active hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) species. mdpi.comfrontiersin.orgplos.org In contrast, under normal oxygen levels (normoxia), the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound PR-104A, a futile cycle that prevents the formation of the cytotoxic agents. mdpi.comfrontiersin.org This mechanism confers a high degree of selectivity, with studies showing that the cytotoxicity of PR-104A can be 10 to 100 times greater under hypoxic conditions compared to aerobic conditions. nih.gov This differential activity spares normal, well-oxygenated tissues while targeting hypoxic tumor cells. drugbank.cominvivochem.com

Role of Reductase Enzyme Expression Levels

The metabolic activation of PR-104A is catalyzed by specific intracellular reductase enzymes, and their expression levels are a key determinant of cellular sensitivity.

One-Electron Reductases: The hypoxia-selective activation of PR-104A is primarily mediated by one-electron reductases. mdpi.comfrontiersin.org Cytochrome P450 oxidoreductase (POR) has been identified as a major enzyme in this class responsible for the reduction of PR-104A. mdpi.comaacrjournals.orgnih.gov Cells with higher expression of POR exhibit increased metabolism of PR-104A and greater sensitivity to its cytotoxic effects, specifically under hypoxic conditions. aacrjournals.org

Two-Electron Reductases: An alternative, oxygen-insensitive pathway for PR-104A activation exists through the enzyme aldo-keto reductase 1C3 (AKR1C3). mdpi.comnih.govwikipedia.org AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active metabolites PR-104H and PR-104M, thereby bypassing the oxygen-sensitive one-electron reduction step. aacrjournals.orgresearchgate.net Consequently, tumor cells that highly express AKR1C3 are sensitive to PR-104A even under aerobic conditions. nih.govaacrjournals.org While this represents an "off-target" activation relative to the drug's initial design as a hypoxia-selective agent, it provides a secondary mechanism for anti-tumor activity that can be exploited in cancers with high AKR1C3 expression. nih.govaacrjournals.org

The interplay between hypoxia, reductase expression, and DNA repair capacity ultimately dictates the level of cell killing achieved by the active metabolites of PR-104.

| Activating Enzyme | Oxygen Dependence | Mechanism | Impact on PR-104A Activity |

| NADPH:cytochrome P450 oxidoreductase (POR) | Hypoxia-dependent | One-electron reduction of PR-104A to an intermediate that is stabilized under hypoxia. mdpi.comfrontiersin.org | High POR expression increases cytotoxicity under hypoxic conditions. aacrjournals.org |

| Aldo-keto reductase 1C3 (AKR1C3) | Oxygen-independent | Two-electron reduction of PR-104A directly to active metabolites. aacrjournals.orgresearchgate.net | High AKR1C3 expression leads to cytotoxicity under both aerobic and hypoxic conditions. nih.govaacrjournals.org |

Preclinical Pharmacokinetics and Biodistribution of Pr 104 and Its Metabolites in in Vitro and in Vivo Models

Metabolite Profile and Quantification in Preclinical Biological Matrices

PR-104 is a phosphate (B84403) ester "pre-prodrug" that is designed to be rapidly converted in the body to its active form, PR-104A (a dinitrobenzamide mustard). nih.govresearchgate.net This conversion is a critical step in its mechanism of action. Subsequently, PR-104A undergoes further metabolism, primarily through reduction, to generate the highly cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites. nih.govcncb.ac.cnnih.govnih.gov These reduced metabolites are potent DNA cross-linking agents. Another significant metabolite, particularly in higher species, is the O-glucuronide of PR-104A, known as PR-104G. nih.gov

Plasma Pharmacokinetics of PR-104A, PR-104H, and PR-104M

Following intravenous administration of PR-104, it is rapidly and extensively converted to PR-104A, making PR-104A the predominant circulating species in plasma. researchgate.net The subsequent metabolites, PR-104H and PR-104M, are also detected in plasma, although their concentrations are generally lower than that of PR-104A. nih.gov

Studies in mice have shown that the concentrations of the cytotoxic amine metabolite, PR-104M, can be higher than those observed in humans. nih.gov In contrast, research involving human plasma has indicated that PR-104H can be the more dominant of the two reduced metabolites.

A population pharmacokinetic model developed using data from mice, rats, dogs, and humans revealed that PR-104 is rapidly cleared via metabolism to PR-104A. researchgate.net This model utilized a two-compartment structure to describe the disposition of both PR-104 and PR-104A across the different species. researchgate.net

Table 1: Summary of Key Plasma Metabolites of PR-104 in Preclinical Species

| Metabolite | Description | Role |

| PR-104A | Alcohol metabolite of PR-104 | Primary circulating metabolite, prodrug to active forms |

| PR-104H | Hydroxylamine metabolite of PR-104A | Active, cytotoxic metabolite |

| PR-104M | Amine metabolite of PR-104A | Active, cytotoxic metabolite |

| PR-104G | O-glucuronide of PR-104A | Detoxification product, more prominent in dogs and humans |

Tissue Distribution and Localization of Metabolites

Preclinical studies in mice have demonstrated that PR-104 is extensively reduced in various tissues. cncb.ac.cn The distribution of its metabolites is broadly consistent with the observed target organ toxicities, which include the bone marrow, intestines, and liver. cncb.ac.cn This suggests that the conversion to the active cytotoxic metabolites, PR-104H and PR-104M, occurs within these tissues.

Metabolic Stability and Interconversion Dynamics in Preclinical Systems

The metabolic stability of PR-104A and its interconversion to the active metabolites PR-104H and PR-104M are crucial for its anticancer activity. The reduction of PR-104A is a key activation step. In vitro studies using human hepatocellular carcinoma cell lines have shown that the formation of PR-104H and PR-104M from PR-104A is significantly enhanced under anoxic (hypoxic) conditions compared to aerobic conditions. nih.gov This highlights the hypoxia-activated nature of the prodrug.

The conversion of PR-104A to its reduced metabolites is catalyzed by various reductases. One-electron reductases are primarily responsible for the activation under hypoxic conditions, while two-electron reductases, such as aldo-keto reductase 1C3 (AKR1C3), can activate PR-104A independently of oxygen levels. nih.govnih.gov

Excretion Pathways and Major Excreted Metabolites in Animal Models

Studies in mice using radiolabeled [3H]PR-104 have shown that the total radioactivity is rapidly and almost completely excreted, with approximately 46% of the dose recovered in the urine and 50% in the feces. nih.gov

The major urinary metabolites identified in mice are products resulting from oxidative N-dealkylation and/or glutathione (B108866) conjugation of the nitrogen mustard moiety of PR-104A. nih.gov These are then further processed through the mercapturic acid pathway. nih.gov A similar profile of metabolites has been observed in mouse bile and plasma, as well as in rat urine and plasma. nih.gov

In dogs, as in humans, there is evidence of extensive thiol conjugation. nih.gov

Comparative Preclinical Metabolism Across Species

Significant interspecies differences have been observed in the metabolism of PR-104, which may impact the translation of preclinical findings to human clinical trials.

Interspecies Differences in Biotransformation Pathways

A key difference in the biotransformation of PR-104 between rodents and higher species lies in the extent of O-glucuronidation of PR-104A. nih.gov In dogs and humans, the formation of PR-104G, the O-glucuronide of PR-104A, is a much more prominent metabolic pathway than in mice and rats. nih.govresearchgate.net In humans, the urinary excretion of PR-104G accounted for a significant portion of the administered dose, whereas in mice, it was a very minor pathway. nih.gov

Furthermore, while both rodents and dogs/humans exhibit thiol conjugation, there is little evidence of N-dealkylation in dogs and humans compared to rodents. nih.gov The concentrations of the cytotoxic amine metabolite, PR-104M, have also been noted to be higher in mice than in humans. nih.gov These marked differences in the metabolic profiles suggest that rodents may not be the most suitable models for predicting the human biotransformation and toxicology of PR-104. nih.gov

A population pharmacokinetic model further supports these metabolic differences, indicating a faster size-equivalent clearance of PR-104A in dogs and humans compared to rodents, which is likely attributable to the differences in O-glucuronidation. researchgate.net

Table 2: Key Interspecies Differences in PR-104 Metabolism

| Metabolic Pathway | Rodents (Mice, Rats) | Dogs and Humans |

| O-Glucuronidation of PR-104A | Minor pathway | Major pathway |

| N-dealkylation | Observed | Little evidence |

| PR-104M Plasma Concentrations | Higher | Lower |

| PR-104A Clearance (size-equivalent) | Slower | Faster |

Analytical Methodologies for Pr 104 and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the parent drug from its metabolites within complex biological matrices, allowing for their individual quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of PR-104 and its metabolites. A validated ultra-high-pressure liquid chromatography (UHPLC)-MS/MS method has been developed for the simultaneous determination of PR-104, PR-104A, PR-104G, PR-104H, PR-104M, and PR-104S in human plasma. nih.gov This method demonstrates high sensitivity with a linear range for PR-104M established between 0.025 and 2.5 µM. nih.gov

The separation is typically achieved using a reversed-phase column, such as a Zorbax Eclipse XDB-C18, with a gradient elution of acetonitrile (B52724) and a formic acid modifier. nih.gov The use of deuterated internal standards for PR-104A, PR-104H, and PR-104M ensures accuracy in quantification. nih.gov This powerful technique has been successfully applied in pharmacokinetic studies to track the metabolic fate of PR-104 in both preclinical models and human patients. nih.govmetabolomicsworkbench.org LC-MS/MS has also been instrumental in evaluating the metabolism of PR-104A in various cancer cell lines under both aerobic and anoxic conditions, providing insights into the enzymatic pathways responsible for its activation. umb.edunih.gov

Table 1: UHPLC-MS/MS Parameters for the Analysis of PR-104 and its Metabolites in Human Plasma nih.gov

| Parameter | Value |

| Chromatography System | Ultra-High-Pressure Liquid Chromatography (UHPLC) |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) |

| Column | Zorbax Eclipse XDB-C18 Rapid Resolution HT (50mm x 2.1mm, 1.8µm) |

| Mobile Phase | Gradient of acetonitrile and 0.01% formic acid |

| Run Time | 6 minutes |

| Linear Range for PR-104M | 0.025 - 2.5 µM |

| Intra-day and Inter-day Precision | Within 14% |

| Extraction Recovery | > 87% |

While LC-MS/MS is the most reported method, High-Performance Liquid Chromatography (HPLC) with other detectors, such as ultraviolet (UV) or fluorescence, offers alternative approaches for the analysis of PR-104 and its metabolites. HPLC with UV detection has been utilized in the analysis of PR-104 and its related compounds. nih.gov The aromatic nature of PR-104M, a primary aromatic amine, lends itself to UV detection. chromatographyonline.com Methods for the analysis of other primary aromatic amines have been developed using HPLC with UV detection, suggesting the feasibility of this approach for PR-104M. chromatographyonline.com

Fluorescence detection, often providing higher sensitivity and selectivity for specific compounds, can be another valuable tool. Although specific HPLC-fluorescence methods for PR-104M have not been extensively detailed in the available literature, the general applicability of this technique for the analysis of aromatic amines in biological fluids is well-established. rsc.orgdss.go.th The development of such a method would likely involve a derivatization step to introduce a fluorophore to the PR-104M molecule, enhancing its detection.

Spectroscopic Approaches for Metabolite Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of metabolites, confirming the transformations that PR-104 undergoes in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including drug metabolites. nih.govslideshare.netjchps.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. nih.govacs.org The structure of the amine metabolite, PR-104M, has been confirmed as the 5-amine derivative through NMR characterization of its stable trifluoroacetate (B77799) derivative. This unambiguous identification is crucial for understanding the specific site of nitroreduction on the parent molecule. While detailed ¹H and ¹³C NMR spectral data for PR-104M are not widely published, the use of advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would have been instrumental in establishing the connectivity of the amine group to the aromatic ring. ipb.pt

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is a critical tool for identifying unknown metabolites and confirming the elemental composition of known ones. umb.edumdpi.com Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been employed in the analysis of PR-104 and its analogues. mdpi.com The high mass accuracy of HRMS allows for the confident determination of the molecular formula of metabolites from their measured mass-to-charge ratio.

The fragmentation patterns observed in HRMS/MS experiments provide further structural information. nih.gov By analyzing the fragmentation of the parent ion, researchers can deduce the structure of the metabolite. For example, the reduction of the nitro group in PR-104A to the amine in PR-104M results in a characteristic mass shift that is readily detected by HRMS. This technique has been vital in characterizing the various metabolic pathways of PR-104, including reduction, glucuronidation, and oxidative N-dealkylation. researchgate.netnih.gov

Sample Preparation Strategies for Diverse Biological Matrices

The effective extraction of PR-104 and its metabolites from complex biological matrices is a critical first step for any analytical method. The choice of sample preparation technique depends on the specific matrix and the analytical method to be used.

For the analysis of PR-104 and its metabolites in plasma and tissue samples, a common and effective method is protein precipitation. nih.gov This is typically achieved by adding a cold, acidified organic solvent such as methanol (B129727) to the sample. nih.govnih.gov This process denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analytes of interest, can be further diluted and directly injected into the LC-MS/MS system. nih.gov For tissue samples, homogenization in an appropriate buffer is required prior to protein precipitation. nih.gov

More comprehensive analyses aiming to capture a wider range of metabolites, including both polar and non-polar species, may employ dual extraction methods. One such approach involves an initial extraction with a biphasic solvent system, such as a mixture of methanol, chloroform, and water, to separate the polar and non-polar metabolites into aqueous and organic layers, respectively. This allows for a broader characterization of the metabolic profile.

Extraction from Cell Cultures and Tissue Homogenates

The extraction of PR-104 and its metabolites from cellular and tissue samples is a critical first step to ensure accurate quantification. The choice of method aims to efficiently release the analytes from the biological matrix while minimizing degradation and interference.

For cell cultures, a common and effective method involves solvent extraction. nih.gov After incubating cells with the compound of interest, the entire culture, including both cells and media, can be extracted to measure intra- and extracellular metabolites. digitalnz.org A typical procedure involves the addition of ice-cold methanol, often in a 2:1 or greater volume ratio to the culture medium. nih.gov The mixture is vortexed and then centrifuged to precipitate proteins and cellular debris. The resulting supernatant, containing the metabolites, is then collected for analysis. nih.gov In some protocols, samples are stored at -80°C after methanol extraction prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

For tissue homogenates, the process begins with the mechanical disruption of the tissue structure to release the intracellular contents. nih.gov A general protocol for metabolite extraction from tissue, which can be adapted for PR-104 metabolites, involves the following steps:

Approximately 10-20 mg of tissue is excised on ice, rinsed to remove any blood, and placed in a cryovial. ucla.edu

The tissue is then homogenized in a cold solution, such as 80% methanol, kept at -80°C or on dry ice to prevent enzymatic activity and degradation of thermolabile compounds. nih.govucla.edu A probe homogenizer can be used in short bursts to ensure the sample remains cold. ucla.edu

The resulting homogenate is incubated at a low temperature (e.g., on dry ice for at least 20 minutes) to allow for thorough extraction. ucla.edu

The sample is then centrifuged at high speed (e.g., 10 minutes at 4°C) to pellet cellular debris. ucla.edu

The supernatant containing the extracted metabolites is carefully transferred to a new tube for subsequent analysis. An optional second extraction of the pellet can be performed to maximize recovery. ucla.edu

This process ensures that the metabolites are efficiently extracted while preserving their integrity for accurate downstream analysis.

Preparation from Animal Biofluids

The analysis of PR-104 and its metabolites in animal biofluids such as plasma is essential for pharmacokinetic studies. Sample preparation is necessary to remove proteins and other interfering substances that could affect the analytical instrumentation. omicsonline.org

A widely used method for plasma samples is protein precipitation. nih.gov A validated ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for determining PR-104 and its metabolites, including PR-104M, in human plasma utilizes this approach. nih.govnih.gov The procedure involves precipitating plasma proteins with acidified methanol. nih.gov The supernatant is then diluted with water before being analyzed by UHPLC-MS/MS. nih.gov This method has been shown to have a high extraction recovery of over 87% for all analytes. nih.gov

Different methods have been developed for the extraction of metabolites from various biofluids, including solvent extraction, acid treatment, and filtration. researchgate.net The choice of method depends on the specific biofluid and the analytical platform being used. For instance, in broader metabolomics studies, plasma is often prepared by collecting whole blood into tubes containing an anticoagulant, followed by centrifugation at 4°C to separate the blood cells. mdpi.com

The following table summarizes a typical sample preparation workflow for plasma analysis:

| Step | Procedure | Purpose |

| 1. Sample Collection | Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). | To prevent clotting and obtain plasma. |

| 2. Centrifugation | Centrifuge the blood sample at a low temperature (e.g., 4°C). | To separate plasma from blood cells. |

| 3. Protein Precipitation | Add acidified methanol to the plasma sample. | To remove proteins that can interfere with analysis. nih.gov |

| 4. Supernatant Collection | Centrifuge the mixture and collect the supernatant. | To isolate the metabolites of interest. |

| 5. Dilution & Analysis | Dilute the supernatant with water. | To prepare the sample for injection into the LC-MS/MS system. nih.gov |

This preparation ensures a clean sample matrix, which is crucial for the sensitivity and reliability of the subsequent quantitative analysis.

Method Validation Parameters for Metabolite Analysis

For bioanalytical methods to be considered reliable, they must undergo a thorough validation process. This involves assessing several key parameters to ensure the data generated is accurate, precise, and specific for the analytes of interest.

Linearity, Sensitivity, and Specificity

A validated UHPLC-MS/MS method for the analysis of PR-104 and its metabolites demonstrates the importance of these parameters. nih.gov

Linearity establishes the relationship between the concentration of an analyte and the analytical signal. The method should provide results that are directly proportional to the concentration of the analyte within a given range. omicsonline.org For PR-104 metabolites, linearity was established over specific concentration ranges. nih.gov

Sensitivity is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or endogenous matrix components. nih.gov The use of tandem mass spectrometry (MS/MS) provides high specificity through the selection of specific precursor-to-product ion transitions for each analyte. nih.govfrontiersin.org

The following table shows the linear ranges and LLOQ for PR-104 and its key metabolites from a validated method. nih.gov

| Compound | Linear Range (µM) |

| PR-104 | 0.1 - 50 |

| PR-104A | 0.1 - 50 |

| PR-104M | 0.025 - 2.5 |

| PR-104H | 0.05 - 5 |

| PR-104G | 0.1 - 50 |

| PR-104S | 0.01 - 1 |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percentage of recovery. pensoft.net

Precision measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.gov

For the validated UHPLC-MS/MS method for PR-104 and its metabolites, both the intra-day and inter-day precision and accuracy were within 14%, which is generally considered acceptable for bioanalytical methods. nih.gov The extraction recovery for all analytes, including PR-104M, was greater than 87%. nih.gov

Bioanalytical Assays for Metabolite-Generating Enzyme Activity

The activation of the prodrug PR-104A to its cytotoxic metabolites PR-104H and PR-104M is mediated by specific reductase enzymes. researchgate.net Assays to measure the activity of these enzymes are valuable tools for predicting cellular sensitivity to PR-104A.

Fluorometric and Spectrophotometric Assays for Reductases (e.g., AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3) is a key enzyme responsible for the oxygen-independent reduction of PR-104A. digitalnz.orgnih.gov

A fluorometric assay has been developed to specifically measure the activity of AKR1C3 in cells. nih.govresearchgate.net This assay utilizes a fluorogenic substrate called coumberone (B8199054), which is a substrate for all AKR1C isoforms. nih.gov To ensure specificity for AKR1C3, the assay is performed in the presence and absence of a highly specific AKR1C3 inhibitor, SN34037. nih.govresearchgate.net The reduction of non-fluorescent coumberone to the fluorescent product coumberol (B8201823) is measured. The SN34037-sensitive portion of this reduction provides a specific measure of AKR1C3 activity. nih.gov This activity has been shown to correlate with AKR1C3 protein expression and the rate of PR-104A reduction to PR-104H. nih.govresearchgate.net

Spectrophotometric assays can also be used to measure the activity of nitroreductases. These assays typically monitor the decrease in absorbance of a chromogenic nitro-compound substrate or the oxidation of a cofactor like NADPH at a specific wavelength. nih.govnih.govresearchgate.net For example, the activity of a nitroreductase can be determined by monitoring the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm. nih.gov The reaction mixture for such an assay would typically include the enzyme source (e.g., cell extract), the substrate (e.g., a suitable nitro-compound), and the cofactor (e.g., NADPH) in a buffered solution. nih.govnih.gov While not specifically detailed for PR-104A, this principle can be applied to measure the general nitroreductase activity responsible for its activation.

Assays for Measuring DNA Damage Induced by Active Metabolites of PR-104

The cytotoxic effects of the bioreductive prodrug PR-104 are primarily mediated through its active metabolites, which induce significant DNA damage, leading to cell death. The conversion of the initial prodrug, PR-104, to its alcohol form, PR-104A, is followed by reduction, particularly in hypoxic environments, to the highly reactive hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites. researchgate.netfda.gov These metabolites are potent DNA cross-linking agents. researchgate.netnih.gov To quantify the extent of this genetic damage, researchers employ sensitive analytical methodologies, including the Comet assay for detecting DNA strand breaks and immunofluorescence for identifying specific markers of DNA damage.

Comet Assay for DNA Strand Breaks

The Comet assay, or single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA strand breaks in individual cells. nih.govwikipedia.orgsumitomo-chem.co.jpcreative-diagnostics.com The principle of the assay involves embedding single cells in a thin layer of agarose (B213101) on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nuclear material (nucleoids) to electrophoresis. wikipedia.org Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleoid, forming a "comet tail" when visualized with a fluorescent dye. The intensity and length of this tail are proportional to the amount of DNA damage.

The alkaline version of the Comet assay (pH >13) is particularly effective for detecting a broad spectrum of DNA damage, including single- and double-strand breaks, as well as alkali-labile sites that are converted to breaks under the high pH conditions. sumitomo-chem.co.jp Studies have utilized the alkaline Comet assay to demonstrate that exposure of human tumor cells to PR-104A leads to a significant increase in DNA cross-links, a hallmark of the damage induced by its metabolites. fda.gov

Research has shown a clear correlation between the formation of DNA interstrand cross-links (ICLs), as measured by the alkaline comet assay, and the cytotoxic effects of PR-104A in tumor cell lines. fda.gov This relationship underscores the importance of DNA damage in the mechanism of action of PR-104. In cell lines with proficient DNA repair mechanisms, the extent of comet tail formation can also provide insights into the cell's capacity to repair the damage induced by PR-104's active metabolites.

Table 1: Representative Findings from Comet Assay Analysis of PR-104A-Treated Cells

| Cell Line | Condition | Key Finding | Reference |

| SiHa | Hypoxic | Increased DNA interstrand cross-links observed following PR-104A exposure. | fda.gov |

| Multiple Human Tumor Lines | Aerobic vs. Hypoxic | Correlation found between ICL frequency and clonogenic cell killing. | fda.gov |

Immunofluorescence for DNA Damage Markers

Immunofluorescence is a powerful technique used to visualize the presence and location of specific proteins or modifications within a cell. In the context of DNA damage, it is frequently used to detect the phosphorylated form of the histone variant H2AX, known as γ-H2AX. sumitomo-chem.co.jp The phosphorylation of H2AX at serine 139 is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs). nih.govaging-us.com Following a DSB, hundreds or thousands of H2AX molecules are phosphorylated in the chromatin flanking the break, creating a distinct focus that can be visualized and quantified using fluorescence microscopy.

The formation of γ-H2AX foci is a highly sensitive and specific biomarker for DSBs. nih.govamegroups.org Studies on PR-104 have demonstrated that its active metabolites induce a significant, dose-dependent increase in γ-H2AX foci, confirming that the compound's cytotoxicity is linked to the generation of these severe DNA lesions. nih.gov Both PR-104A and its reduced metabolites have been shown to trigger γ-H2AX formation, which often correlates with cell cycle arrest and subsequent cell death. nih.gov

The quantification of γ-H2AX foci provides a reliable measure of the DNA-damaging efficacy of PR-104's metabolites. For instance, in tumor excision assays, increased levels of γ-H2AX have been observed in xenograft models treated with PR-104, indicating that the drug is effectively reaching its target and inducing DNA damage in vivo. nih.gov

Table 2: Summary of Immunofluorescence Findings for γ-H2AX in Response to PR-104 Metabolites

| Cell System | Metabolite/Condition | Observation | Reference |

| SiHa Cells | PR-104A (Hypoxia) | Increased γ-H2AX formation. | nih.gov |

| Human Tumor Xenografts | PR-104 Treatment | Elevated levels of γ-H2AX in tumor tissue. | nih.gov |

| C33A Cells | PR-104A (Anoxia) | Induction of γ-H2AX, leading to G2/M cell cycle arrest. | nih.gov |

Factors Modulating the Metabolism and Activity of Pr 104 Metabolites

Influence of Hypoxia and Cellular Oxygen Status

The foundational principle behind the design of PR-104 is its selective activation within the hypoxic cores of solid tumors. The cytotoxicity of its primary alcohol metabolite, PR-104A, is dramatically amplified—by as much as 10 to 100-fold—under low-oxygen conditions. researchgate.netnih.gov This hypoxia-selectivity stems from the one-electron reduction of PR-104A, a process that is readily reversed by molecular oxygen. In well-oxygenated normal tissues, the initial radical species formed is rapidly re-oxidized back to the parent compound, PR-104A, thus preventing the formation of toxic metabolites. nih.gov

Conversely, in the oxygen-deprived environment of a tumor, this radical intermediate undergoes further reduction to generate the highly cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites. nih.govnih.govresearchgate.net These active metabolites are potent DNA cross-linking agents that induce cell death. researchgate.netnih.govdrugbank.com The degree of hypoxia is therefore a critical determinant of PR-104's anticancer activity, with studies demonstrating that PR-104 effectively targets and kills radioresistant hypoxic cells in tumor xenografts. researchgate.netnih.gov In preclinical models of acute lymphoblastic leukemia, PR-104 has been shown to significantly reduce the leukemic burden within the hypoxic bone marrow microenvironment. nih.gov

Impact of Activating and Deactivating Enzyme Expression Levels

Role of Reductases (e.g., AKR1C3, POR)

While hypoxia is the primary intended trigger for PR-104A activation, it is not the sole pathway. The aldo-keto reductase 1C3 (AKR1C3) has been identified as a key enzyme capable of activating PR-104A under both aerobic (oxygen-rich) and hypoxic conditions. nih.govaacrjournals.orgwikipedia.org AKR1C3 is a two-electron reductase that metabolizes PR-104A to its cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) forms, independent of oxygen status. nih.govaacrjournals.org

The expression of AKR1C3 is highly variable among different tumor types and even between individual tumors of the same type. nih.gov High levels of AKR1C3 expression have been correlated with increased sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma. nih.govnih.govnih.gov This suggests that AKR1C3 could serve as a predictive biomarker for identifying patients most likely to respond to PR-104 therapy. nih.govnih.gov

In the context of hypoxia-dependent activation, one-electron reductases are essential. Cytochrome P450 oxidoreductase (POR) has been identified as a dominant enzyme in this pathway. nih.govmdpi.com Overexpression of POR in tumor cells has been shown to enhance the activity of PR-104, particularly in combination with radiation. mdpi.com

| Enzyme | Function | Oxygen Dependence | Key Findings |

|---|---|---|---|

| AKR1C3 | Activation of PR-104A to PR-104H and PR-104M | Oxygen-insensitive (aerobic and hypoxic) | High expression correlates with increased sensitivity to PR-104 in certain cancers. nih.govnih.gov |

| POR | Activation of PR-104A under hypoxic conditions | Oxygen-dependent (hypoxic) | A key one-electron reductase in the hypoxia-selective pathway. nih.govmdpi.com |

Role of Glucuronosyltransferases

Deactivation of PR-104A occurs primarily through glucuronidation, a process that attaches a glucuronic acid molecule to the drug, rendering it inactive and facilitating its excretion. The specific enzyme responsible for this is UDP-glucuronosyltransferase 2B7 (UGT2B7). researchgate.netnih.gov This metabolic pathway can significantly limit the bioavailability of PR-104A for activation within tumor cells.

The formation of the inactive metabolite, PR-104G, is a major clearance pathway in humans. researchgate.netnih.gov High levels of UGT2B7 activity can therefore lead to resistance to PR-104 therapy. researchgate.net The expression of UGT2B7 mRNA has been found to be highly variable in human tumor databases, suggesting that tumor-specific glucuronidation could be a significant factor in determining treatment outcomes. nih.gov Furthermore, the active hydroxylamine metabolite, PR-104H, can also be glucuronidated by UGT2B7, albeit at a much lower rate. nih.gov

Effects of Cellular Redox Environment

The cellular redox environment, which reflects the balance between oxidizing and reducing agents, is a critical factor in the metabolism of PR-104A. Cancer cells often exhibit a more oxidized state compared to normal cells, which can influence drug activity. nih.gov

The activation of PR-104A is fundamentally a reductive process. The initial one-electron reduction creates a radical species that is highly sensitive to the presence of oxygen. nih.gov In a highly oxidized environment, this radical is more likely to be converted back to the inactive PR-104A. Conversely, a more reduced environment, characteristic of hypoxic regions, favors the further reduction to the active metabolites PR-104H and PR-104M.

The cellular redox state is maintained by a complex interplay of molecules such as NADPH and glutathione (B108866). The activity of enzymes like AKR1C3 and POR is dependent on the availability of cofactors like NADPH. aacrjournals.org Therefore, alterations in the cellular redox balance, potentially influenced by other drugs or metabolic changes within the cancer cell, could theoretically impact the efficiency of PR-104A activation.

Genetic Polymorphisms in Metabolizing Enzymes

Genetic variations, or polymorphisms, in the genes that code for drug-metabolizing enzymes can lead to significant differences in enzyme activity among individuals. nih.gov This can, in turn, affect a patient's response to a drug and their susceptibility to its toxic effects.

While the concept is well-established, specific studies detailing the impact of genetic polymorphisms in AKR1C3, POR, or UGT2B7 on the metabolism and efficacy of PR-104 are not extensively documented in the reviewed literature. However, given the critical roles of these enzymes, it is highly probable that clinically relevant polymorphisms exist. For example, a polymorphism that results in lower UGT2B7 activity could lead to reduced clearance of PR-104A and increased toxicity. Conversely, a polymorphism that enhances AKR1C3 activity might increase the drug's efficacy but also potentially its side effects in tissues expressing this enzyme. Further research is needed to identify and characterize such polymorphisms to enable a more personalized approach to PR-104 therapy.

Drug-Drug Interactions Affecting Metabolite Formation or Clearance in Preclinical Settings

The co-administration of PR-104 with other chemotherapeutic agents has been explored in preclinical and clinical settings, revealing the potential for significant drug-drug interactions. These interactions can be either pharmacodynamic (where the drugs' effects influence each other) or pharmacokinetic (where one drug affects the metabolism or clearance of the other).

In a preclinical study, the combination of PR-104 with sorafenib (B1663141) in models of hepatocellular carcinoma showed significant antitumor activity. nih.gov However, a clinical trial of this combination resulted in significant toxicity. This was partly attributed to reduced clearance of PR-104A, likely due to compromised glucuronidation in patients with advanced liver cancer, highlighting a potential pharmacokinetic interaction. nih.gov

Similarly, when PR-104 was combined with gemcitabine (B846) or docetaxel, unexpectedly severe myelotoxicity (toxicity to the bone marrow) was observed. nih.gov Pharmacokinetic analysis suggested that this was not due to an alteration in the metabolism of either drug, pointing towards a pharmacodynamic interaction where the combined effects on the bone marrow were greater than additive. nih.gov These findings underscore the importance of careful preclinical evaluation of combination therapies to anticipate and manage potential toxicities arising from drug-drug interactions.

| Combination Agent | Preclinical Finding | Clinical/Preclinical Interaction | Potential Mechanism |

|---|---|---|---|

| Sorafenib | Significant activity in HCC xenografts. nih.gov | Increased toxicity in patients with advanced HCC. nih.gov | Reduced PR-104A clearance due to compromised glucuronidation. nih.gov |

| Gemcitabine | Additive or super-additive efficacy in vivo. nih.gov | Severe dose-limiting myelotoxicity. nih.gov | Likely a pharmacodynamic interaction. nih.gov |

| Docetaxel | Additive or super-additive efficacy in vivo. nih.gov | Severe dose-limiting myelotoxicity. nih.gov | Likely a pharmacodynamic interaction. nih.gov |

Q & A

Basic: What methodological approaches are recommended for identifying and quantifying PR-104 metabolite M23 in preclinical studies?

Answer:

The identification and quantification of this compound require robust analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for detecting low-abundance metabolites in biological matrices . For structural validation, nuclear magnetic resonance (NMR) spectroscopy provides complementary data, particularly for distinguishing isomers or confirming novel metabolites . When designing experiments:

- Sample Preparation: Optimize extraction protocols to minimize matrix interference (e.g., protein precipitation followed by solid-phase extraction).

- Quality Control: Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects and instrument variability .

- Data Repositories: Share raw spectral data in public repositories like HMDB to enhance reproducibility and cross-study comparisons .

Basic: How should experimental designs account for the hypoxia-selective activation of PR-104 and its metabolites?

Answer:

PR-104 is a hypoxia-activated prodrug, necessitating careful control of oxygen levels in in vitro and in vivo models:

- Hypoxic Conditions: Use validated hypoxia chambers or bioreactors to maintain consistent oxygen tension (e.g., 0.1–1% O₂ for tumor models) .

- Metabolite Stability: Monitor M23 stability under varying pH and redox conditions to avoid artifactual degradation .

- Dose Optimization: Conduct dose-response studies at both maximum tolerated dose (MTD) and sub-MTD levels, as PR-104 exhibits steep dose-response relationships in solid tumors .

Basic: What pharmacokinetic parameters are critical for interpreting this compound’s therapeutic efficacy?

Answer:

Key pharmacokinetic (PK) parameters include:

- Systemic Exposure: Measure area under the curve (AUC) and maximum plasma concentration (Cmax) of M23 using serial blood sampling .

- Tissue Penetration: Compare plasma and tumor concentrations via microdialysis or tissue homogenization to assess hypoxia-targeting efficiency .

- Interspecies Scaling: Note that murine models may overestimate human exposures; validate PK profiles in multiple species before clinical translation .

Advanced: How should researchers resolve contradictions in PR-104 efficacy data between tumor types and dosing regimens?

Answer:

Contradictions arise from tumor-specific hypoxia levels and metabolic heterogeneity. Methodological strategies include:

- Biomarker Integration: Quantify hypoxia markers (e.g., HIF-1α) and AKR1C3 enzyme activity, though AKR1C3 levels did not correlate with response in some studies, suggesting alternative activation pathways .

- Dose Stratification: Analyze efficacy data stratified by dose (MTD vs. sub-MTD) and tumor subtype (e.g., solid vs. hematologic malignancies) .

- Mechanistic Follow-Up: Use RNA sequencing or CRISPR screens to identify resistance genes in non-responsive models .

Advanced: What multi-omics strategies enhance the functional annotation of this compound?

Answer:

Integrate metabolomics with transcriptomic and proteomic data to contextualize M23’s mechanism:

- Pathway Mapping: Link M23 concentrations to DNA damage markers (e.g., γH2AX) and apoptosis pathways via correlation networks .

- Metabolic Flux Analysis: Use <sup>13</sup>C-labeled PR-104 to trace metabolite incorporation into DNA adducts .

- Data Interoperability: Adopt FAIR principles to ensure omics datasets are findable and interoperable across public repositories .

Advanced: What challenges exist in structural elucidation of PR-104 metabolites, and how can they be mitigated?

Answer:

Challenges include isomer discrimination and spectral library gaps. Solutions involve:

- Hybrid Workflows: Combine high-resolution MS/MS spectra with NMR-based 2D experiments (e.g., COSY, HSQC) for ambiguous cases .

- Community Curation: Contribute annotated spectra to open-access libraries (e.g., GNPS, HMDB) to improve future identifications .

- Confidence Scoring: Apply tiered identification criteria (e.g., Metabolomics Standards Initiative levels) to distinguish tentative from confirmed structures .

Advanced: How do interspecies differences in PR-104 metabolism impact translational research?

Answer:

Murine models often show higher M23 exposure than humans, leading to overoptimistic efficacy predictions. Mitigation strategies:

- Physiologically Based PK Modeling: Incorporate species-specific liver metabolism and renal clearance rates .

- Humanized Models: Use patient-derived xenografts (PDX) with human hepatocyte co-transplants to recapitulate human metabolic pathways .

Advanced: What guidelines ensure reproducibility when sharing PR-104 metabolite data?

Answer:

Adopt standardized reporting:

- Metadata Inclusion: Document analytical parameters (e.g., LC gradient, collision energy) and sample handling protocols .

- Raw Data Deposition: Upload spectra to repositories like MetaboLights with unique accession numbers .

- FAIR Compliance: Ensure datasets are machine-readable and linked to relevant publications via persistent identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.